molecular formula C8H11ClN2O2 B5913720 2-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinone CAS No. 64178-64-9

2-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinone

Cat. No. B5913720
CAS RN: 64178-64-9
M. Wt: 202.64 g/mol
InChI Key: UHFQJGAGKJGKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinone, also known as N-(2-butyl)-4-chloro-5-hydroxy-3-pyridazinone (BCHP), is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

BCHP exerts its antibacterial and antifungal effects by inhibiting the synthesis of important cellular components such as DNA, RNA, and proteins. It also disrupts the cell membrane integrity of the microorganisms, leading to their death. In addition, BCHP has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BCHP has been shown to have a low toxicity profile and does not cause significant adverse effects in humans. However, it may cause mild gastrointestinal disturbances such as nausea and vomiting. In animal studies, BCHP has been shown to have a beneficial effect on liver function and lipid metabolism.

Advantages and Limitations for Lab Experiments

BCHP has several advantages for use in lab experiments. It has a high solubility in water and organic solvents, making it easy to handle and manipulate. It also has a long shelf life and is stable under a wide range of conditions. However, one limitation of BCHP is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several potential future directions for research on BCHP. One area of interest is the development of novel formulations and delivery systems for BCHP to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the potential use of BCHP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the beneficial effects of BCHP on liver function and lipid metabolism.

Synthesis Methods

BCHP can be synthesized through the reaction of 2-butyl-4-chloro-5-nitropyridazine with sodium methoxide in methanol. The resulting product is then treated with hydrochloric acid to obtain BCHP.

Scientific Research Applications

BCHP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to possess antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a chelating agent in the treatment of heavy metal poisoning. In addition, BCHP has been studied for its potential applications in the field of agriculture as a herbicide and growth regulator.

properties

IUPAC Name

2-butyl-4-chloro-5-hydroxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFQJGAGKJGKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715725
Record name 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one

CAS RN

64178-64-9
Record name 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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